CID 53850187
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopentylethyl)(dimethoxy)silane is an organosilicon compound that features a cyclopentyl group attached to an ethyl chain, which is further bonded to a silicon atom bearing two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylethyl)(dimethoxy)silane typically involves the reaction of cyclopentylethylmagnesium bromide with dimethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
[ \text{Cyclopentylethylmagnesium bromide} + \text{Dimethoxychlorosilane} \rightarrow \text{(2-Cyclopentylethyl)(dimethoxy)silane} + \text{MgBrCl} ]
Industrial Production Methods
Industrial production of (2-Cyclopentylethyl)(dimethoxy)silane may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentylethyl)(dimethoxy)silane can undergo various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: The resulting silanols can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes with various functional groups.
Scientific Research Applications
(2-Cyclopentylethyl)(dimethoxy)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.
Surface Modification: Employed in the modification of surfaces to enhance adhesion, hydrophobicity, or other surface properties.
Mechanism of Action
The mechanism of action of (2-Cyclopentylethyl)(dimethoxy)silane in its applications often involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form strong bonds with oxygen, leading to the formation of stable siloxane networks. These networks are responsible for the enhanced mechanical and thermal properties observed in materials synthesized using this compound .
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclopentylethyl)(trimethoxy)silane
- (2-Cyclopentylethyl)(diethoxy)silane
- (2-Cyclopentylethyl)(methoxyethoxy)silane
Uniqueness
(2-Cyclopentylethyl)(dimethoxy)silane is unique due to its specific combination of a cyclopentyl group and two methoxy groups attached to the silicon atom. This structure imparts distinct reactivity and properties compared to other similar silanes. For example, the dimethoxy groups provide a balance between reactivity and stability, making it suitable for various applications in materials science and organic synthesis .
Properties
Molecular Formula |
C9H19O2Si |
---|---|
Molecular Weight |
187.33 g/mol |
InChI |
InChI=1S/C9H19O2Si/c1-10-12(11-2)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
InChI Key |
NFQANZJYXRWPDP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1CCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.